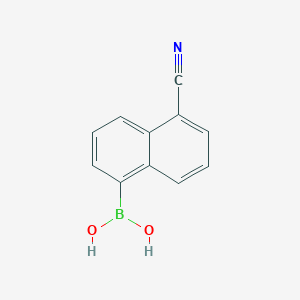
(5-Cyanonaphthalen-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyanonaphthalen-1-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the most common methods for preparing (5-Cyanonaphthalen-1-yl)boronic acid is through the Suzuki-Miyaura coupling reaction.
Direct Borylation: Another method involves the direct borylation of naphthalene derivatives using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Cyanonaphthalen-1-yl)boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: It can be reduced to form boronate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Phenols
Reduction: Boronate esters
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Chemistry:
Biology:
Protein Labeling: The compound is used in the labeling of proteins due to its ability to form stable complexes with diols.
Medicine:
Drug Development: It is explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry:
Mechanism of Action
The mechanism of action of (5-Cyanonaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and drug delivery . The molecular targets and pathways involved include interactions with proteins and enzymes, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
- Phenylboronic Acid
- Naphthylboronic Acid
- 4-Cyanophenylboronic Acid
Comparison:
- Uniqueness: (5-Cyanonaphthalen-1-yl)boronic acid is unique due to its cyano group, which imparts distinct electronic properties compared to other boronic acids .
- Reactivity: The presence of the cyano group also affects the reactivity of the compound, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H8BNO2 |
|---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
(5-cyanonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,14-15H |
InChI Key |
JCHSUSVRPGQGLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















